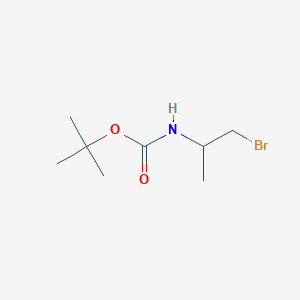

Tert-butyl (1-bromopropan-2-yl)carbamate

Description

Contextualization of tert-Butyl (1-Bromopropan-2-yl)carbamate within Brominated Aliphatic Scaffolds

This compound is a specific example of a brominated aliphatic scaffold that has proven to be a useful intermediate in organic synthesis. Its structure consists of a propane (B168953) chain with a bromine atom at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. sigmaaldrich.com This arrangement of functional groups makes it a versatile reagent for introducing a protected aminopropyl unit into various molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, while the Boc-protected amine is stable to a wide range of reaction conditions, enabling chemists to perform other chemical modifications on the molecule without affecting the amine group. total-synthesis.com

The general class of brominated aliphatic scaffolds is important in synthetic chemistry as the bromine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular frameworks.

Strategic Importance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.org Its popularity stems from several key advantages. The Boc group is generally stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, which allows for selective reactions at other parts of a molecule. total-synthesis.comresearchgate.net

The introduction of the Boc group, known as N-Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netjkchemical.com This reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Conversely, the removal of the Boc group, or deprotection, is readily accomplished under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. wikipedia.orgjkchemical.com The mechanism of deprotection involves protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, driving the reaction to completion. total-synthesis.commasterorganicchemistry.com This acid-lability makes the Boc group "orthogonal" to other common protecting groups like the Fmoc and Cbz groups, which are removed under basic and hydrogenolysis conditions, respectively. total-synthesis.com This orthogonality is a crucial concept in the synthesis of complex molecules with multiple functional groups, such as in peptide synthesis. total-synthesis.commasterorganicchemistry.com

The stability of the Boc group under many reaction conditions, coupled with its ease of introduction and removal, makes it an invaluable tool for chemists, enabling the synthesis of complex molecules by temporarily masking the reactivity of amine functionalities. researchgate.net

Overview of Academic Research Trajectories for Alkyl Bromide Carbamates

Academic research on alkyl bromide carbamates has focused on their synthesis and application as versatile intermediates in organic synthesis. These compounds are valuable precursors for the synthesis of a variety of nitrogen-containing molecules.

One significant area of research involves the development of efficient methods for the synthesis of alkyl bromide carbamates. A common approach is the reaction of an amino alcohol with a brominating agent, followed by protection of the amine with a suitable carbamate group, such as the Boc group. For instance, N-Boc-2-bromoethylamine is synthesized by reacting 2-bromoethylamine (B90993) with di-tert-butyl dicarbonate. chemicalbook.com Another synthetic strategy involves the three-component coupling of amines, carbon dioxide, and alkyl halides. organic-chemistry.orgacs.orgnih.gov

Researchers have also explored the utility of alkyl bromide carbamates in various synthetic transformations. The bromine atom serves as a handle for introducing the carbamate-protected alkylamine moiety into other molecules via nucleophilic substitution reactions. For example, tert-butyl 3-bromopropylcarbamate is used as an alkylating reagent for the synthesis of various biologically active compounds. chemicalbook.com

Furthermore, research has focused on the development of novel applications for these building blocks. For example, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, which contains a terminal alkyne in addition to the Boc-protected amine, is used as a crosslinker in click chemistry reactions. broadpharm.com The development of new synthetic methods and applications for alkyl bromide carbamates continues to be an active area of research, driven by the demand for efficient and selective routes to complex nitrogen-containing molecules.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1391026-59-7 sigmaaldrich.com |

| Molecular Formula | C₈H₁₆BrNO₂ sigmaaldrich.com |

| Molecular Weight | 238.12 g/mol sigmaaldrich.com |

| Physical Form | White to Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Storage | Sealed in dry, store in freezer, under -20°C sigmaaldrich.com |

Table 2: Common Reagents and Conditions for Boc Protection and Deprotection

| Process | Reagents | Typical Solvents |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) jkchemical.com | Tetrahydrofuran (THF), Dichloromethane (DCM) jkchemical.com |

| Boc Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) wikipedia.orgjkchemical.com | Dichloromethane (DCM), Methanol, Ethyl acetate (B1210297) wikipedia.orgjkchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-bromopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOODTHBNJYOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391026-59-7 | |

| Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 1 Bromopropan 2 Yl Carbamate and Its Stereoisomers

Direct Synthetic Pathways from Precursor Molecules

The direct synthesis of tert-butyl (1-bromopropan-2-yl)carbamate typically involves the transformation of readily available propanol (B110389) derivatives. Key steps in these pathways include the strategic introduction of the bromine atom and the protection of the amino group.

Transformations Involving Bromination of Functionalized Propanol Derivatives

A primary route to this compound involves the bromination of a suitable N-protected 2-aminopropan-1-ol derivative. The hydroxyl group of the precursor is converted into a good leaving group, which is subsequently displaced by a bromide ion. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction generally proceeds under mild conditions with good yields. organic-chemistry.org The reaction proceeds via an intermediate oxyphosphonium salt, which then undergoes an SN2 reaction with the bromide ion, leading to inversion of configuration at the stereocenter if a chiral precursor is used.

Another approach involves the activation of the hydroxyl group as a sulfonate ester, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt, for instance, sodium bromide or lithium bromide. This two-step process also typically proceeds with inversion of stereochemistry.

Implementation of N-Protection Strategies with tert-Butoxycarbonyl Anhydride

The protection of the amino group is a critical step to prevent side reactions during the bromination process. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. wikipedia.org The introduction of the Boc group is typically achieved by reacting the amino alcohol precursor, such as 2-aminopropan-1-ol, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. This reaction is generally high-yielding and chemoselective for the amino group. researchgate.net The resulting N-Boc protected amino alcohol, tert-butyl (1-hydroxypropan-2-yl)carbamate, serves as the direct precursor for the subsequent bromination step.

Stereoselective Synthesis and Enantiomeric Resolution

Accessing enantiomerically pure this compound is crucial for its application in the synthesis of chiral pharmaceuticals and other bioactive molecules. Several strategies have been developed to achieve this, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Inductions and Chiral Catalysis for Enantiopure this compound

The most efficient way to obtain enantiopure this compound is to start from an enantiomerically pure precursor. Chiral 2-aminopropan-1-ol, also known as alaninol, is commercially available in both (R) and (S) forms. By using either (S)-2-aminopropan-1-ol or (R)-2-aminopropan-1-ol as the starting material, the corresponding enantiomer of this compound can be synthesized. For instance, starting with N-Boc-L-alaninol ((S)-tert-butyl (1-hydroxypropan-2-yl)carbamate), the subsequent bromination via an SN2 mechanism will yield (R)-tert-butyl (1-bromopropan-2-yl)carbamate. nih.govfishersci.ca

While the use of chiral precursors is the most common approach, research is ongoing into catalytic asymmetric methods. These could involve the use of chiral catalysts to control the stereochemistry of the bromination step or other key bond-forming reactions in the synthetic sequence.

Diastereoselective Synthesis Approaches

When the precursor molecule contains more than one stereocenter, diastereoselective synthesis becomes a key consideration. For example, if a chiral auxiliary is attached to the precursor, it can influence the stereochemical outcome of the bromination reaction, leading to a preference for one diastereomer over the other. The choice of reagents and reaction conditions can also play a significant role in directing the diastereoselectivity of the transformation.

A potential diastereoselective route could involve the reaction of a chiral N-Boc aziridine with a bromide source. The ring-opening of the aziridine can proceed with high diastereoselectivity, depending on the nature of the nucleophile and the substituents on the aziridine ring.

Chromatographic and Crystallization-Based Enantiomeric Separation Techniques

In cases where a racemic mixture of this compound is synthesized, the separation of the enantiomers is necessary to obtain the desired stereoisomer.

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including carbamates. nih.gov The choice of the mobile phase is also crucial for achieving optimal separation. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the meticulous control of various reaction parameters. The interplay between solvent, temperature, and catalysis is crucial for achieving high yields and selectivities, particularly when dealing with stereoisomers where retention or inversion of configuration is desired.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the bromination of N-Boc protected amino alcohols, influencing reagent solubility, reaction rates, and the stability of intermediates. The Appel reaction, a common method for this transformation, involves the formation of a phosphonium salt intermediate, the reactivity of which can be significantly modulated by the solvent environment.

Polar aprotic solvents are generally favored for this type of reaction. Dichloromethane (B109758) (DCM) and acetonitrile (ACN) are frequently employed due to their ability to dissolve the reactants and stabilize the charged intermediates formed during the reaction. Tetrahydrofuran (THF), another common solvent, can also be effective. The polarity of the solvent can influence the rate of the SN2 substitution of the activated hydroxyl group by the bromide ion.

Below is a table illustrating the hypothetical effect of different solvents on the yield of this compound from Boc-alaninol using triphenylphosphine and carbon tetrabromide.

| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |

| Dichloromethane (DCM) | 9.1 | 4 | 92 |

| Acetonitrile (ACN) | 37.5 | 3 | 88 |

| Tetrahydrofuran (THF) | 7.6 | 6 | 85 |

| Toluene | 2.4 | 12 | 65 |

| Diethyl Ether | 4.3 | 8 | 78 |

This data is illustrative and based on general principles of the Appel reaction for similar substrates.

Temperature and Pressure Influence on Process Efficiency

Temperature is a critical parameter in the synthesis of this compound. The Appel reaction is typically exothermic, and controlling the temperature is essential to prevent side reactions and decomposition of the product. Low temperatures are often employed to enhance selectivity and minimize the formation of byproducts.

Pressure is generally not a critical parameter for this type of liquid-phase synthesis under standard conditions and is typically maintained at atmospheric pressure.

The following table demonstrates a representative influence of temperature on the yield of the target compound.

| Initial Temperature (°C) | Final Temperature (°C) | Reaction Time (h) | Yield (%) |

| -20 | Room Temperature | 5 | 94 |

| 0 | Room Temperature | 4 | 92 |

| Room Temperature | Room Temperature | 4 | 85 |

| 50 | 50 | 2 | 70 |

This data is illustrative and based on general principles of the Appel reaction for similar substrates.

Catalyst Selection and Loading for Specific Transformations

In the context of the Appel reaction, the "catalyst" is often the phosphine reagent, which is consumed stoichiometrically. However, the choice of phosphine and its loading are critical for the efficiency of the transformation. Triphenylphosphine (PPh₃) is the most commonly used phosphine due to its stability, commercial availability, and effectiveness.

The stoichiometry of the phosphine and the bromine source (e.g., carbon tetrabromide, CBr₄, or N-bromosuccinimide, NBS) is typically maintained at a slight excess (1.1 to 1.5 equivalents) relative to the alcohol to ensure complete conversion. Using a significant excess can complicate purification, while an insufficient amount will result in incomplete reaction.

For stereospecific transformations, the choice of phosphine can be crucial. Chiral phosphine ligands are not typically required for this reaction as the stereochemistry is controlled by the SN2 mechanism, which leads to inversion of configuration at the stereocenter.

The table below illustrates the effect of triphenylphosphine loading on the reaction yield.

| Equivalents of PPh₃ | Equivalents of CBr₄ | Reaction Time (h) | Yield (%) |

| 1.0 | 1.0 | 6 | 80 |

| 1.1 | 1.1 | 4 | 92 |

| 1.2 | 1.2 | 4 | 93 |

| 1.5 | 1.5 | 4 | 93 |

This data is illustrative and based on general principles of the Appel reaction for similar substrates.

Strategic Applications of Tert Butyl 1 Bromopropan 2 Yl Carbamate in Organic Synthesis

Role as a Key Electrophilic Building Block for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary carbon-bromine bond in tert-butyl (1-bromopropan-2-yl)carbamate makes the terminal carbon atom highly susceptible to nucleophilic attack. This electrophilicity is the cornerstone of its application as a building block for forging new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

As a potent electrophile, this compound readily undergoes SN2-type alkylation reactions with a wide array of nucleophiles. The Boc-protected amine at the adjacent position is sterically and electronically unobtrusive to this reaction, ensuring that the substitution occurs cleanly at the primary carbon. This allows for the direct introduction of the 1-(Boc-amino)propan-2-yl moiety onto various substrates.

Carbon nucleophiles, such as organocuprates, enolates, and Grignard reagents, can be used to form new carbon-carbon bonds, extending the carbon skeleton. Similarly, heteroatom nucleophiles, including amines, azides, thiols, and alkoxides, react efficiently to form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to building diverse molecular structures, particularly in the synthesis of substituted amines and amino alcohol derivatives.

Table 1: Examples of Alkylation Reactions

| Nucleophile | Reagent Example | Resulting Bond | Product Class |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | C-N | Azido-carbamate |

| Cyanide | Sodium Cyanide (NaCN) | C-C | Cyano-carbamate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | C-S | Thioether-carbamate |

| Amine | Piperidine | C-N | Tertiary Amine |

| Malonate | Diethyl malonate anion | C-C | Substituted Malonic Ester |

While classic cross-coupling reactions often employ aryl or vinyl halides, modern advancements have expanded their scope to include alkyl halides. This compound is a suitable substrate for adapted cross-coupling methodologies, particularly those utilizing nickel or specialized palladium catalyst systems that facilitate the oxidative addition to sp³-hybridized carbon-halogen bonds. organic-chemistry.org The Boc protecting group is generally robust under these catalytic conditions. nih.govnih.gov

Suzuki-Miyaura Coupling Adaptations: The coupling of alkyl bromides with organoboron compounds can be achieved using palladium catalysts with specific ligands or nickel-based catalysts. organic-chemistry.orgorganic-chemistry.org This allows for the formation of a carbon-carbon bond, connecting the propyl backbone of the carbamate (B1207046) to aryl, heteroaryl, or vinyl groups. libretexts.orgmdpi.com

Heck Reaction Adaptations: The palladium-catalyzed reaction of alkyl halides with alkenes, while less common than with aryl halides, can be facilitated under specific conditions to form a new C-C bond and introduce an olefinic moiety.

Sonogashira Coupling Adaptations: Copper-free Sonogashira protocols or those employing specialized palladium-ligand systems can enable the coupling of alkyl halides with terminal alkynes. organic-chemistry.orgorganic-chemistry.org This provides a direct route to synthesizing molecules containing a protected aminopropyl group attached to an alkyne, a valuable functional group for further transformations like click chemistry. nih.govresearchgate.net

Table 2: Potential Cross-Coupling Applications

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos or NiCl₂(dppp) | C(sp³)-C(sp²) |

| Heck | Alkene (e.g., Styrene) | Pd catalyst / Ligand | C(sp³)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst / Ligand (Cu-free) | C(sp³)-C(sp) |

Introduction of Chiral Centers and Control of Stereochemistry in Target Molecule Synthesis

The carbon atom bearing the Boc-protected amine group in this compound is a stereocenter. By using an enantiomerically pure form of this reagent, either (R) or (S), chemists can introduce a defined stereocenter into a target molecule. This is a crucial strategy in asymmetric synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Starting with an enantiopure sample of this compound, a variety of chiral molecules can be synthesized. Nucleophilic substitution at the primary bromide proceeds without affecting the stereochemistry of the adjacent chiral center. For instance, reaction with sodium azide followed by reduction yields a chiral 1,2-diamine precursor. Alternatively, displacement with cyanide followed by hydrolysis of the nitrile creates a non-proteinogenic γ-amino acid derivative. These chiral products are valuable building blocks in their own right for more complex syntheses. nih.govresearchgate.net

Chiral building blocks are fundamental in medicinal chemistry for the synthesis of enantiomerically pure pharmaceutical agents. researchgate.net The defined stereochemistry of this compound makes it an attractive starting material for constructing scaffolds found in various bioactive molecules, such as protease inhibitors. nih.gov For example, the aminopropyl backbone can be elaborated into more complex structures where the specific (R) or (S) configuration is essential for binding to a biological target like an enzyme's active site. The synthesis of renin inhibitors and β-secretase inhibitors often relies on the incorporation of such chiral amino-containing fragments. researchgate.netnih.gov

Functional Group Interconversion and Derivatization Strategies

This compound offers two primary sites for functional group interconversion: the alkyl bromide and the Boc-protected amine. This allows for a high degree of molecular diversity to be generated from a single starting material.

The most common strategy involves the displacement of the bromide ion by a wide range of nucleophiles, as detailed in the alkylation section (4.1.1). This converts the C-Br bond into C-N, C-S, C-O, or C-C bonds, effectively transforming the functionality at one end of the molecule.

The second major strategy involves the removal of the Boc protecting group. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), cleanly cleaves the carbamate to liberate the free primary amine as an ammonium salt. This newly exposed amine can then participate in a vast number of subsequent reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This two-pronged approach—reaction at the bromide followed by deprotection and derivatization of the amine (or vice versa)—provides a powerful and flexible pathway for synthesizing a wide variety of complex target molecules.

Table 3: Functional Group Interconversion Strategies

| Starting Group | Reagents | Resulting Group | Transformation Type |

|---|---|---|---|

| -Br (Alkyl Bromide) | NaN₃ | -N₃ (Azide) | Nucleophilic Substitution |

| -Br (Alkyl Bromide) | KSCN | -SCN (Thiocyanate) | Nucleophilic Substitution |

| -NHBoc (Carbamate) | TFA / DCM | -NH₃⁺ (Ammonium Salt) | Deprotection |

| -NH₂ (from deprotection) | Ac₂O, Pyridine | -NHAc (Acetamide) | Acylation |

| -NH₂ (from deprotection) | PhSO₂Cl, Base | -NHSO₂Ph (Sulfonamide) | Sulfonylation |

The Role of this compound in Multicomponent Reactions Remains a Niche Area in Synthetic Chemistry

While multicomponent reactions (MCRs) are a cornerstone of modern organic synthesis for their efficiency in building molecular complexity, the specific utility of this compound in these elegant one-pot transformations is not extensively documented in publicly available scientific literature. MCRs are prized for their ability to combine three or more reactants in a single step to generate complex products, thereby saving time, resources, and reducing waste. Key examples of such reactions include the Ugi and Passerini reactions, which are fundamental in combinatorial chemistry and drug discovery.

Despite the potential of this compound as a versatile building block, containing a reactive bromine atom and a protected amine, its application as a key component in documented MCRs for the efficient synthesis of diverse molecular scaffolds appears to be a specialized or underexplored area of research. The structure of the compound suggests its potential use in the formation of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. The presence of both a nucleophilic nitrogen (once deprotected) and an electrophilic carbon attached to the bromine offers multiple avenues for reactivity within a multicomponent setup.

Future research may yet uncover the potential of this and similar haloalkyl carbamates in the development of novel multicomponent reactions, expanding the synthetic chemist's toolbox for the rapid generation of molecular libraries. Until such research is published, the role of this compound in the realm of multicomponent reactions remains an area with untapped potential.

Advanced Methodologies and Future Research Directions for Brominated Carbamate Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The advancement of synthetic methodologies for brominated carbamates, including tert-butyl (1-bromopropan-2-yl)carbamate, is increasingly reliant on the development of sophisticated catalytic systems that offer high levels of selectivity. Researchers are moving beyond classical stoichiometric reactions to explore catalytic routes that control regioselectivity, diastereoselectivity, and enantioselectivity. Transition-metal catalysis, for instance, has shown promise in directing C-H bond functionalization. One notable example involves ruthenium-catalyzed meta-selective C-H bromination, which provides an alternative to traditional ortho-para directing effects in aromatic systems. nih.gov While this is applied to arene C-H bonds, the principle of using a metal catalyst to achieve otherwise difficult-to-access regioselectivity is a key driver in the field. nih.gov

Organocatalysis has also emerged as a powerful tool. For example, Cinchona-derived organocatalysts have been successfully employed in the enantioselective bromoaminocyclization of O-allyl carbamates. researchgate.net In these systems, the catalyst activates the bromine source and controls the stereochemical outcome of the cyclization, leading to products with high enantiomeric excess. researchgate.net Such strategies are pivotal for synthesizing chiral building blocks like the enantiomers of this compound. The development of bifunctional catalysts, which can activate both the substrate and the reagent simultaneously, is a particularly active area of investigation.

Below is a table summarizing representative catalytic systems applicable to the transformation of carbamates and related substrates.

| Catalyst Type | Catalyst Example | Transformation | Substrate Class | Key Advantage(s) |

| Transition Metal | [{Ru(p-cymene)Cl2}2] | meta-Selective C-H Bromination | 2-Phenylpyridine Derivatives | Catalyst-controlled regioselectivity, access to unconventional substitution patterns. nih.gov |

| Organocatalyst | Thiocarbamate-Cinchonine | Enantioselective Bromoaminocyclization | O-cinnamyl tosylcarbamate | High enantioselectivity (80:20 er), metal-free conditions. researchgate.net |

| Transition Metal | Nickel Complexes | Amination of Aryl Carbamates | Aryl Carbamates | Broad substrate scope, potential for sequential cross-couplings. rsc.org |

| Transition Metal | Copper(II) with Bisoxazoline Ligands | Asymmetric Bromination | β-Ketoesters | Good yields and enantioselectivities (up to 82% ee) for α-bromo products. capes.gov.br |

Green Chemistry Approaches in the Synthesis and Application of this compound

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable methods for the synthesis and use of brominated carbamates. A primary focus is the reduction or elimination of hazardous reagents and solvents. One promising approach is the development of metal-free catalytic systems. For instance, an environmentally friendly, metal-free C(sp²)–S coupling reaction has been developed using tert-butyl nitrite (B80452) as a promoter, which avoids the use of heavy metal catalysts. rsc.org Similarly, tert-butyl nitrite has been used for the efficient synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions, highlighting its potential as a greener reagent in nitrogen-based reactions. rsc.org

The choice of solvent is another critical aspect of green chemistry. The development of synthetic procedures in water or under solvent-free conditions is highly desirable. For example, a process for producing tert-butyl N-(2-bromoethyl)carbamate has been optimized to occur in a water-soluble solvent, with crystallization induced by the addition of water, simplifying product isolation and minimizing the use of volatile organic compounds (VOCs). google.com Furthermore, the use of phase-transfer catalysis (PTC) in aqueous-organic biphasic systems can enhance reaction rates and facilitate catalyst recycling, as demonstrated in the alkylation of related N-Boc protected intermediates. google.com

| Green Chemistry Principle | Approach | Specific Example/Application | Environmental Benefit |

| Atom Economy | Catalytic Reactions | Use of organocatalysts in bromocyclization instead of stoichiometric reagents. researchgate.net | Reduces waste by incorporating a higher proportion of reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Solvent-Free Conditions | N-nitrosation of secondary amines using tert-butyl nitrite without solvent. rsc.org | Eliminates solvent waste and associated health and environmental hazards. |

| Use of Renewable Feedstocks | Bio-based Starting Materials | (Future Direction) Synthesis from bio-derived propanediol (B1597323) derivatives. | Reduces reliance on petrochemical feedstocks. |

| Reduce Derivatives | Protecting Group-Free Synthesis | (Future Direction) Direct bromination and amination of propanol (B110389) derivatives. | Simplifies synthetic routes, reducing steps and material consumption. |

| Catalysis | Metal-Free Reactions | Tert-butyl nitrite promoted C-S coupling reactions. rsc.org | Avoids the use of toxic and expensive heavy metal catalysts. |

Computational Chemistry and Molecular Modeling Studies of Reaction Mechanisms and Stereoselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound in chemical reactions. rsc.org Density Functional Theory (DFT) and ab initio methods are employed to elucidate complex reaction mechanisms, analyze transition states, and predict stereochemical outcomes, providing insights that are often difficult to obtain through experimental means alone. colab.wsmdpi.com

Transition State Analysis in Nucleophilic Substitution

The bromine atom in this compound makes the C1 carbon susceptible to nucleophilic substitution. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, and computational modeling can determine the more likely pathway. Transition state analysis helps in understanding the energy barriers associated with these pathways. For an Sₙ2 reaction, calculations would model the transition state of the single concerted step where the nucleophile attacks and the bromide leaves. For an Sₙ1 reaction, the calculations would focus on the stability of the carbocation intermediate formed after the bromide departs. libretexts.orgrsc.org Studies on similar systems, such as the reaction of tert-butyl bromide with various nucleophiles, provide a framework for these analyses. rsc.org Computational models can precisely calculate the activation energies, providing a quantitative measure of reaction kinetics.

Prediction of Enantiomeric Excess in Asymmetric Syntheses

| Computational Method | Area of Study | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism | Elucidation of catalytic cycles, identification of intermediates, and calculation of reaction barriers. researchgate.net |

| Ab Initio Calculations | Carbamate (B1207046) Formation | Investigation of reaction pathways, such as single-step vs. zwitterionic intermediate mechanisms. colab.ws |

| Molecular Dynamics (MD) | Ligand-Receptor Binding | Examination of the stability of carbamate adducts within biological binding sites. nih.gov |

| Alchemical Free Energy Calculations | Binding Affinity | Computation of the relative binding free energy of carbamate adducts compared to natural ligands. nih.gov |

Emerging Roles in Polymer Science and Materials Functionalization

The unique combination of a reactive bromine atom and a protected amine in this compound makes it a versatile building block for applications in polymer and materials science. The primary role of such molecules is in the covalent functionalization of surfaces and polymer chains, which alters the material's properties for specific applications. mdpi.com

Brominated compounds are excellent precursors for surface-initiated atom transfer radical polymerization (SI-ATRP), a powerful technique for grafting well-defined polymer brushes from a surface. While not a direct application of this specific molecule, related alkyl bromides are commonly used as initiators. More directly, the bromine atom can serve as a reactive site for nucleophilic substitution, allowing the carbamate to be grafted onto materials. For example, brominated single-walled carbon nanotubes (SWCNTs) have been shown to be highly reactive precursors for covalent sidewall functionalization via nucleophilic substitution reactions. rsc.org A molecule like this compound could be attached to a deprotonated hydroxyl group on a material's surface, introducing both a spacer and a protected amine for further modification.

After attachment to a polymer or material, the tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions, exposing a primary amine. This newly available amine can then be used for a wide range of secondary functionalization steps, such as attaching bioactive molecules, dyes, or other polymers, creating multifunctional materials.

Opportunities for Expanding the Scope of Application in Complex Natural Product and Pharmaceutical Intermediate Synthesis

This compound, particularly in its enantiomerically pure forms, represents a valuable chiral building block for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The Boc-protected aminopropane backbone is a common structural motif in many biologically active compounds.

The compound serves as a versatile synthon. The bromine atom can be displaced by a variety of nucleophiles (e.g., azides, cyanides, thiolates, carbanions) to introduce new functional groups, while the Boc-protected amine remains stable until a later deprotection step is desired. nih.gov This differential reactivity is crucial in multi-step syntheses. For example, related N-Boc protected amino alcohols and their derivatives are key intermediates in the synthesis of drugs like lacosamide (B1674222), an anticonvulsant. google.com The synthesis of lacosamide involves the alkylation of a hydroxyl group on a similar N-Boc-D-serine derivative, demonstrating the utility of such protected bifunctional synthons. google.com

The ability to construct stereochemically defined carbon-nitrogen and carbon-carbon bonds using this building block is of high value. Its application can streamline synthetic routes to complex targets by providing a pre-functionalized, stereochemically defined three-carbon unit. Future research will likely focus on incorporating this and similar brominated carbamates into the synthesis of novel peptide mimics, alkaloids, and other nitrogen-containing natural products where the 2-aminopropyl moiety is a key structural feature.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1-bromopropan-2-yl)carbamate, and what reaction conditions are critical for achieving optimal yields?

The synthesis typically involves reacting a brominated amine precursor (e.g., 1-bromopropan-2-amine) with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Solvent choice : Dichloromethane or THF are common due to their inertness and ability to dissolve intermediates.

- Stoichiometry : A 1:1.2 molar ratio of amine to tert-butyl chloroformate ensures complete conversion .

Industrial scalability often employs continuous flow reactors for improved heat and mass transfer .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound post-synthesis?

- NMR spectroscopy : H and C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155 ppm for C).

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 252.1).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 210 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis when encountering low yields or side product formation?

- Base selection : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine.

- Solvent screening : Test polar aprotic solvents like DMF to stabilize intermediates, but ensure thorough drying to avoid hydrolysis.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

- Cross-validation : Combine H-C HSQC NMR to resolve overlapping signals.

- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in derivatives .

Q. What strategies are effective in evaluating the stability of this compound under varying pH and temperature conditions during long-term storage?

- Accelerated stability testing : Incubate samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.

- pH-dependent studies : Dissolve the compound in buffered solutions (pH 3–10) and track carbamate hydrolysis using H NMR .

Q. How can computational chemistry tools be integrated into the experimental design for this compound-based drug discovery projects?

- Molecular docking : Predict binding affinities to target enzymes (e.g., proteases) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with biological activity to prioritize synthetic targets .

Q. How does the reactivity of this compound compare to structurally similar carbamates in nucleophilic substitution reactions?

| Compound | Reactivity (SN2) | Key Structural Feature |

|---|---|---|

| This compound | High | Bromine at secondary position |

| Tert-butyl (2-bromoethyl)carbamate | Moderate | Bromine at primary position |

| Tert-butyl (1-chloropropan-2-yl)carbamate | Low | Chlorine (poorer leaving group) |

The secondary bromine in this compound enhances SN2 reactivity due to steric accessibility and better leaving group ability .

Q. What experimental approaches are suitable for elucidating the mechanism of enzyme inhibition mediated by this compound derivatives?

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces.

- Fluorescence quenching : Monitor conformational changes in the enzyme active site upon inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.